

# Physical and chemical characteristics of "4-Methyl-3-(trifluoromethyl)benzoic acid"

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 4-Methyl-3-(trifluoromethyl)benzoic acid |
| Cat. No.:      | B041817                                  |

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## An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzoic Acid

This guide provides a comprehensive overview of the physical and chemical properties, reactivity, and analytical methodologies for **4-Methyl-3-(trifluoromethyl)benzoic acid**. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate its effective application.

## Introduction and Molecular Identity

**4-Methyl-3-(trifluoromethyl)benzoic acid** is a substituted aromatic carboxylic acid. Its unique structure, featuring both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group on the benzoic acid core, imparts a distinct combination of reactivity and physicochemical properties. These characteristics make it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and specialty chemical industries.<sup>[1]</sup> The trifluoromethyl group is a key feature, significantly influencing the acidity of the carboxylic acid and enhancing the thermal and chemical stability of the molecule.<sup>[1]</sup>

### Key Identifiers:

- IUPAC Name: **4-methyl-3-(trifluoromethyl)benzoic acid**<sup>[2]</sup>
- CAS Number: 261952-01-6<sup>[2]</sup>

- Molecular Formula: C<sub>9</sub>H<sub>7</sub>F<sub>3</sub>O<sub>2</sub>[\[1\]](#)[\[2\]](#)
- Synonyms: 3-Trifluoromethyl-p-tolueic acid, 4-methyl-3-trifluoromethylbenzoic acid[\[2\]](#)[\[3\]](#)

Below is the two-dimensional chemical structure of the molecule.

Caption: 2D Structure of **4-Methyl-3-(trifluoromethyl)benzoic acid**.

## Physicochemical Characteristics

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. The data presented below has been compiled from various chemical data repositories.

| Property         | Value  | Source                                  |
|------------------|--|---|
| Molecular Weight | 204.15 g/mol                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance       | White to almost white or yellow crystal/powder | <a href="#">[4]</a> <a href="#">[5]</a> |
| Melting Point    | 182-186 °C                                     | <a href="#">[4]</a>                     |
| Boiling Point    | 268.6 ± 40.0 °C (Predicted)                    | <a href="#">[4]</a>                     |
| Density          | 1.345 ± 0.06 g/cm <sup>3</sup> (Predicted)     | <a href="#">[4]</a>                     |
| pKa              | 3.94 ± 0.10 (Predicted)                        | <a href="#">[4]</a>                     |
| Solubility       | Soluble in Methanol                            | <a href="#">[4]</a>                     |

## Reactivity Profile and Synthetic Utility

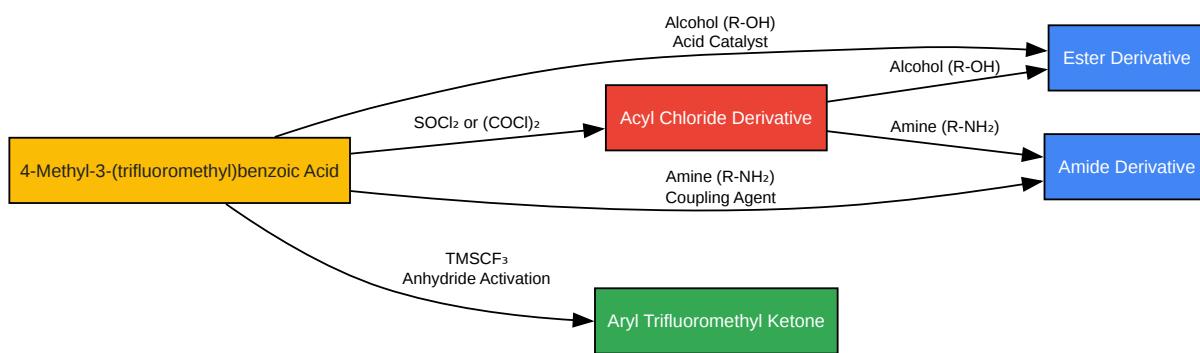
The chemical behavior of **4-Methyl-3-(trifluoromethyl)benzoic acid** is dominated by the interplay of its three functional components: the carboxylic acid group, the aromatic ring, and its substituents.

- Carboxylic Acid Group: This is the primary site for reactions such as esterification, amidation, and reduction. The acidity of this group is enhanced by the strong electron-withdrawing effect

of the adjacent trifluoromethyl group. It readily undergoes esterification with alcohols in the presence of an acid catalyst and forms amides via condensation reactions with amines.[6]

- **Aromatic Ring:** The benzene ring is substituted with both an activating group (-CH<sub>3</sub>) and a deactivating group (-CF<sub>3</sub>). This substitution pattern directs further electrophilic aromatic substitution reactions, although the overall reactivity of the ring is reduced by the powerful -CF<sub>3</sub> group.

Its role as a chemical intermediate is significant, particularly in the synthesis of active pharmaceutical ingredients (APIs) and specialty polymers where the trifluoromethyl moiety is desired for its metabolic stability and lipophilicity.[1][6]



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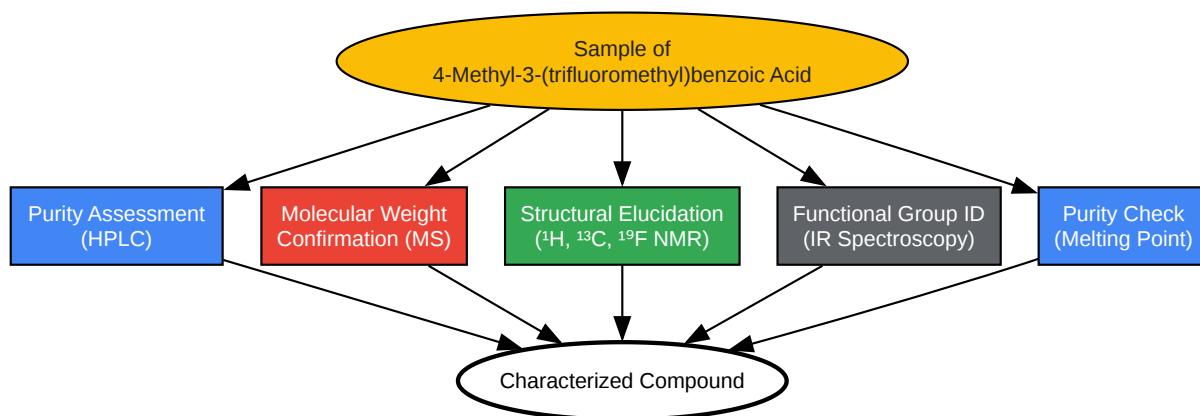
Caption: Key reaction pathways for **4-Methyl-3-(trifluoromethyl)benzoic acid**.

## Analytical Characterization Workflow

Confirming the identity, purity, and structure of **4-Methyl-3-(trifluoromethyl)benzoic acid** is critical. A multi-technique approach is standard practice.

- **Chromatographic Purity:** High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the compound and to quantify any impurities.
- **Structural Confirmation:**

- Mass Spectrometry (MS): Confirms the molecular weight (204.15 g/mol) and provides fragmentation patterns for structural elucidation.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{19}\text{F}$  NMR are used to confirm the connectivity of atoms and the overall structure. The presence and distinct chemical shifts of the aromatic protons, the methyl group protons, and the fluorine atoms provide an unambiguous structural signature.
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch of the carboxylic acid and C=O carbonyl stretch.[2]
- Physical Properties: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value (182-186 °C) suggests high purity.[4]



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Caption: Standard analytical workflow for compound characterization.

## Detailed Experimental Protocols

The following protocols are provided as validated starting points for the characterization and analysis of this compound.

### Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

**Rationale:** This method separates the target compound from potential impurities based on polarity. A C18 column is chosen for its versatility with aromatic compounds. The mobile phase gradient allows for the elution of compounds with a wide range of polarities.

**Methodology:**

- **Sample Preparation:** Accurately weigh approximately 5 mg of **4-Methyl-3-(trifluoromethyl)benzoic acid** and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.
- **Instrumentation:**
  - HPLC System: Agilent 1260 Infinity II or equivalent.
  - Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.
  - Injection Volume: 5 µL.
- **Gradient Elution:**

| Time (min) | % Mobile Phase A | % Mobile Phase B |
|------------|------------------|------------------|
| 0.0        | 95               | 5                |
| 15.0       | 5                | 95               |
| 20.0       | 5                | 95               |
| 20.1       | 95               | 5                |

| 25.0 | 95 | 5 |

- Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

## Protocol 2: pKa Determination by Potentiometric Titration

**Rationale:** This protocol determines the acid dissociation constant (pKa) by monitoring the pH of a solution as a strong base is added. The pKa corresponds to the pH at which half of the acid has been neutralized. The use of a co-solvent (methanol) is necessary due to the limited aqueous solubility of the compound.

**Methodology:**

- **Solution Preparation:** Prepare a 0.01 M solution of **4-Methyl-3-(trifluoromethyl)benzoic acid** in a 1:1 methanol:water solvent system.
- **Titrant:** Use a standardized 0.1 M solution of sodium hydroxide (NaOH).
- **Instrumentation:**
  - Calibrated pH meter with a glass electrode.
  - Automatic burette for precise titrant delivery.
  - Stir plate and magnetic stir bar.
- **Procedure:**
  - Place 50 mL of the prepared acid solution into a beaker with a stir bar.
  - Immerse the pH electrode in the solution and begin stirring gently.
  - Record the initial pH.
  - Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).

- After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
- Continue the titration well past the equivalence point (the point of rapid pH change).
- Data Analysis:
  - Plot the measured pH versus the volume of NaOH added to generate a titration curve.
  - Determine the volume of NaOH required to reach the equivalence point ( $V_{eq}$ ).
  - The  $pK_a$  is the pH value on the curve that corresponds to the addition of half the equivalence volume ( $V_{eq} / 2$ ).

## Safety and Handling

While this compound is not classified as hazardous by a majority of reports to ECHA, a fraction of notifications indicate potential hazards.[\[2\]](#) Therefore, prudent laboratory practices are essential.

- Hazard Statements (as per some notifications):
  - H315: Causes skin irritation.[\[2\]](#)[\[5\]](#)
  - H319: Causes serious eye irritation.[\[2\]](#)[\[5\]](#)
  - H335: May cause respiratory irritation.[\[2\]](#)[\[5\]](#)
- Precautionary Measures:
  - Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#)[\[8\]](#)
  - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[\[7\]](#)[\[9\]](#) If dust is generated, use a NIOSH-approved respirator.[\[7\]](#)
  - Handling: Avoid contact with skin and eyes.[\[7\]](#) Avoid breathing dust.[\[9\]](#) Wash hands thoroughly after handling.[\[9\]](#)

- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5]
- First Aid:
  - Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [9]
  - Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[9]

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